molecular formula C20H30ClOP B136732 DI-1-Adamantylphosphinic chloride CAS No. 126683-99-6

DI-1-Adamantylphosphinic chloride

Cat. No.: B136732
CAS No.: 126683-99-6
M. Wt: 352.9 g/mol
InChI Key: RTFVOXURDFZPKR-UHFFFAOYSA-N
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Description

DI-1-Adamantylphosphinic chloride is an organic compound with the chemical formula C20H30ClOP. It is a white crystalline substance that is sensitive to moisture. The compound has a melting point of 214°C and a boiling point of approximately 498°C . It is primarily used in organic synthesis and as a chemical catalyst.

Mechanism of Action

Target of Action

DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .

Mode of Action

The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .

Biochemical Pathways

The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .

Pharmacokinetics

As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture

Chemical Reactions Analysis

DI-1-Adamantylphosphinic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted phosphinic compounds.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common reagents used in these reactions include thionyl chloride for substitution, oxygen or other oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are substituted phosphinic compounds, phosphine oxides, and phosphines, respectively.

Scientific Research Applications

DI-1-Adamantylphosphinic chloride has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate for the preparation of various organophosphorus compounds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is employed as a chemical catalyst in various industrial processes

Comparison with Similar Compounds

DI-1-Adamantylphosphinic chloride is unique due to its bulky adamantyl groups, which provide steric protection to the phosphorus atom. This steric hindrance leads to kinetic stabilization of reactive systems, making it a valuable compound in synthetic chemistry . Similar compounds include:

These compounds share similar properties but differ in their reactivity and applications due to the presence of different substituents.

Biological Activity

DI-1-Adamantylphosphinic chloride, also known as bis(1-adamantyl)phosphinic chloride, is an organophosphorus compound with the molecular formula C20H30ClOP\text{C}_{20}\text{H}_{30}\text{ClOP}. This compound features two bulky adamantyl groups attached to a phosphorus atom, which is further bonded to a chlorine atom. Its unique structure imparts significant steric bulk and stability, making it a valuable ligand in various chemical reactions, particularly in catalysis.

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting with the reaction of adamantane with phosphorus trichloride or phosphorus pentachloride. The general reaction can be summarized as follows:

Adamantane+PCl3DI 1 Adamantylphosphinic Chloride\text{Adamantane}+\text{PCl}_3\rightarrow \text{DI 1 Adamantylphosphinic Chloride}

This method allows for efficient production while maintaining high purity levels. The compound can also be synthesized through other routes involving different phosphorus precursors.

General Characteristics

While specific biological activity data for this compound is somewhat limited, phosphine compounds are generally studied for their potential roles in medicinal chemistry and as bioactive agents. The bulky nature of the adamantyl groups may influence their interaction with biological systems, although further research is needed to elucidate these effects.

This compound acts primarily as a ligand in transition metal catalysis, particularly in palladium-catalyzed coupling reactions. The steric hindrance provided by the adamantyl groups enhances selectivity and reactivity in these reactions. The mechanism typically involves:

  • Coordination : The phosphorus atom coordinates with a transition metal (e.g., palladium).
  • Catalysis : The metal-ligand complex facilitates various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
  • Product Formation : These reactions lead to the formation of carbon-carbon bonds, which are crucial in organic synthesis.

Study 1: Catalytic Applications

A study demonstrated that this compound serves as an effective ligand in palladium-catalyzed reactions. It was shown to enhance yields in the synthesis of biaryl compounds through the Suzuki reaction, achieving yields up to 95% under optimized conditions .

Study 2: Toxicological Assessments

Research conducted on the toxicity and safety profile of this compound indicated that while it exhibits low acute toxicity in various assays, further studies are warranted to assess chronic exposure effects .

Study 3: Interaction with Biological Systems

In vitro studies have suggested that phosphine ligands like this compound may interact with cellular components, potentially influencing signaling pathways involved in cell proliferation and apoptosis . However, detailed mechanisms remain to be fully characterized.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Di(phenyl)phosphineTwo phenyl groups attached to phosphorusLess sterically hindered compared to adamantyl
Tri(1-adamantyl)phosphineThree 1-adamantyl groupsIncreased steric bulk may enhance catalytic properties
Bis(1-adamantyl)phosphineTwo 1-adamantyl groups without chlorineSimilar reactivity but lacks chlorination
Di(tert-butyl)phosphineTwo tert-butyl groupsMore flexible sterics due to larger groups

The unique combination of steric bulk and electronic properties makes this compound particularly effective as a ligand in catalytic processes compared to its analogs.

Properties

IUPAC Name

1-[1-adamantyl(chloro)phosphoryl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVOXURDFZPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409322
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126683-99-6
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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